molecular formula C19H17ClN2O3S B2576244 2-(2-chlorophenoxy)-N-(5-(4-methoxybenzyl)thiazol-2-yl)acetamide CAS No. 301176-33-0

2-(2-chlorophenoxy)-N-(5-(4-methoxybenzyl)thiazol-2-yl)acetamide

Cat. No.: B2576244
CAS No.: 301176-33-0
M. Wt: 388.87
InChI Key: MJNHGYRDRXNEQW-UHFFFAOYSA-N
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Description

2-(2-Chlorophenoxy)-N-(5-(4-methoxybenzyl)thiazol-2-yl)acetamide is a synthetic organic compound designed for research applications, particularly in medicinal chemistry and drug discovery. This molecule features a thiazole core—a five-membered heterocyclic ring containing nitrogen and sulfur—which is a privileged scaffold in pharmaceuticals due to its diverse biological activities and presence in several approved drugs . The compound is further functionalized with acetamide and phenoxy groups, structural motifs commonly associated with bioactive molecules. This compound is of significant research value for exploring new therapeutic agents. Thiazole-acetamide hybrids have demonstrated considerable antibacterial potential , with studies showing that similar derivatives exhibit activity comparable to standard drugs like levofloxacin and possess promising antibiofilm properties that can outperform other antibiotics like cefadroxil . The incorporation of sulfur and nitrogen atoms in the thiazole ring is a strategic element, as sulfur is unusually common in many antimicrobial drugs, and these heteroatoms are known to improve therapeutic potential . Researchers can utilize this compound to investigate novel pathways for overcoming multi-drug resistant bacterial infections, a critical challenge in modern healthcare. Beyond antimicrobial applications, the thiazole moiety is a versatile scaffold with documented relevance in central nervous system (CNS) drug development and the treatment of conditions like epilepsy . The structural features of this compound align with pharmacophoric patterns sought in neuroactive agent discovery. This acetamide derivative is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-(2-chlorophenoxy)-N-[5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3S/c1-24-14-8-6-13(7-9-14)10-15-11-21-19(26-15)22-18(23)12-25-17-5-3-2-4-16(17)20/h2-9,11H,10,12H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJNHGYRDRXNEQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)COC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2-chlorophenoxy)-N-(5-(4-methoxybenzyl)thiazol-2-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. The compound's structure includes a thiazole ring, which is known for its diverse pharmacological properties.

Chemical Structure and Properties

The chemical formula of this compound is C19H17ClN2O3SC_{19}H_{17}ClN_{2}O_{3}S, with a molecular weight of 388.87 g/mol. The presence of a thiazole moiety contributes significantly to its biological activity, as thiazoles are frequently associated with antimicrobial and anticancer properties due to their ability to interact with various biological targets.

Antimicrobial Activity

Research indicates that compounds containing thiazole rings exhibit promising antimicrobial effects. For instance, studies have shown that derivatives of thiazole can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial lipid biosynthesis or interference with essential metabolic pathways.

CompoundActivityReference
This compoundAntimicrobial
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamideAntimicrobial
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amineAntibacterial

Anticancer Activity

In vitro studies on the anticancer potential of thiazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF7). The cytotoxicity is often evaluated using assays like the Sulforhodamine B (SRB) assay, which measures cell viability and proliferation.

Case Study:
A study evaluating similar thiazole derivatives reported that compounds with methoxy substitutions exhibited enhanced activity against MCF7 cells, highlighting the importance of structural modifications in improving therapeutic efficacy.

CompoundCell LineIC50 (µM)Reference
This compoundMCF7Data not specified
5-Aryl-1,3,4-thiadiazole derivativesMCF7<10
1,3-thiadiazole derivativesHepG2IC50 < 20

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The thiazole ring is known to facilitate binding with enzymes or receptors involved in cancer progression and microbial resistance mechanisms.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various targets. The results indicate that the compound may effectively inhibit target proteins involved in cell proliferation and survival pathways in cancer cells.

Comparison with Similar Compounds

Structural Analogues in Thiazole-Acetamide Scaffolds

Key Compounds :

2-(4-Chlorophenoxy)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]acetamide (303093-71-2) Substituents: 4-Chlorophenoxy (acetamide), 3-methylbenzyl (thiazole). Molecular Weight: ~423 g/mol (estimated). The 4-chlorophenoxy vs. 2-chlorophenoxy substitution may alter steric interactions with target proteins .

N-(6-Methylbenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (4g) Substituents: Ureido-thiadiazole-thio linker, 6-methylbenzothiazole. Molecular Weight: 456.56 g/mol. Comparison: The thiadiazole-thio moiety introduces additional hydrogen-bonding capacity, which may improve antiproliferative activity compared to the simpler phenoxy group in the target compound .

2-(5-(4-Fluorobenzylidene)-2,4-dioxothiazolidin-3-yl)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide (4a)

  • Substituents : 4-Fluorobenzylidene-thiazolidinedione, nitrobenzothiazole.
  • Molecular Weight : 458.37 g/mol.
  • Comparison : The thiazolidinedione warhead and nitro group enhance electron-withdrawing effects, likely improving VEGFR-2 inhibition but reducing metabolic stability relative to the target compound’s methoxy and chloro substituents .

Table 1: Structural and Physicochemical Comparison
Compound ID Thiazole Substituent Acetamide Substituent Molecular Weight (g/mol) Notable Properties
Target Compound 5-(4-Methoxybenzyl) 2-(2-Chlorophenoxy) ~422.42* Moderate polarity, balanced lipophilicity
303093-71-2 5-(3-Methylbenzyl) 2-(4-Chlorophenoxy) ~423 Higher lipophilicity
4g 6-Methylbenzothiazole Ureido-thiadiazole-thio 456.56 Antiproliferative activity
4a 6-Nitrobenzothiazole 4-Fluorobenzylidene-dione 458.37 VEGFR-2 inhibition

*Estimated based on molecular formula from .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-(2-chlorophenoxy)-N-(5-(4-methoxybenzyl)thiazol-2-yl)acetamide, and how do reaction conditions influence yield and purity?

  • Methodology : Synthesis typically involves multi-step reactions, starting with the formation of the thiazole core followed by sequential acylation and substitution. For example:

  • Step 1 : Formation of the thiazole ring via Hantzsch thiazole synthesis using thiourea and α-halo ketones .
  • Step 2 : Introduction of the 4-methoxybenzyl group via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 3 : Acylation with 2-chlorophenoxyacetyl chloride in dichloromethane at 0–5°C to minimize side reactions .
    • Critical Parameters : Solvent polarity (DMF for solubility vs. dichloromethane for reactivity), temperature control (exothermic acylation), and stoichiometric ratios (1:1.2 for acyl chloride:amine) .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Primary Methods :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxybenzyl protons at δ 3.8–4.2 ppm, thiazole C-2 resonance at δ 165–170 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 415.08) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and detect hydrolyzed byproducts .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., IC₅₀ variability in cancer cell lines) be systematically addressed?

  • Experimental Design :

  • Dose-Response Curves : Use 8–10 concentration points (1 nM–100 μM) across triplicate assays to minimize variability .
  • Control Compounds : Include reference drugs (e.g., doxorubicin) and structurally similar analogs (e.g., fluorophenoxy derivatives) to contextualize potency .
  • Mechanistic Studies : Combine cytotoxicity assays with target engagement assays (e.g., kinase inhibition profiling) to distinguish direct vs. off-target effects .
    • Data Analysis : Apply Hill slope modeling to assess cooperativity and rule out assay artifacts (e.g., aggregation at high concentrations) .

Q. What strategies optimize the compound’s metabolic stability without compromising target affinity?

  • Approaches :

  • Isosteric Replacement : Substitute the methoxy group with trifluoromethoxy to reduce Phase I oxidation .
  • Prodrug Design : Mask the acetamide as a tert-butyl carbamate to enhance oral bioavailability .
  • In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict CYP3A4 binding sites and guide structural modifications .
    • Validation : Compare microsomal stability (human liver microsomes, 1 hr) and plasma protein binding (equilibrium dialysis) of analogs .

Methodological Recommendations

  • Contradictory Data Resolution : Use orthogonal assays (e.g., SPR for binding kinetics alongside cell viability) to validate target-specific effects .
  • Synthetic Optimization : Employ flow chemistry for exothermic acylation steps to improve reproducibility and scalability .

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